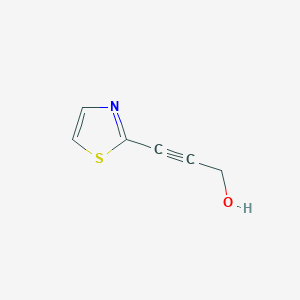

3-(2-Thiazolyl)-2-propynol

Description

Structure

3D Structure

Properties

CAS No. |

121356-98-7 |

|---|---|

Molecular Formula |

C6H5NOS |

Molecular Weight |

139.18 g/mol |

IUPAC Name |

3-(1,3-thiazol-2-yl)prop-2-yn-1-ol |

InChI |

InChI=1S/C6H5NOS/c8-4-1-2-6-7-3-5-9-6/h3,5,8H,4H2 |

InChI Key |

RHFFTKFRGCOLOT-UHFFFAOYSA-N |

SMILES |

C1=CSC(=N1)C#CCO |

Canonical SMILES |

C1=CSC(=N1)C#CCO |

Synonyms |

2-Propyn-1-ol, 3-(2-thiazolyl)- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 3-(2-Thiazolyl)-2-propynol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 3-(2-Thiazolyl)-2-propynol. This molecule, featuring a thiazole ring linked to a propargyl alcohol moiety, holds potential as a versatile building block in medicinal chemistry and materials science. Thiazole derivatives are known to exhibit a wide range of biological activities, and the introduction of a reactive propargyl group offers numerous possibilities for further functionalization.[1] This document outlines a plausible synthetic route based on the well-established Sonogashira coupling reaction and presents expected characterization data based on analyses of structurally similar compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are computed and sourced from the PubChem database.[2]

| Property | Value | Reference |

| Molecular Formula | C6H5NOS | [2] |

| Molecular Weight | 139.18 g/mol | [2] |

| Exact Mass | 139.00918496 Da | [2] |

| XLogP3 | 0.5 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area | 61.4 Ų | [2] |

Table 1: Computed Physicochemical Properties of this compound

Synthesis Methodology

The synthesis of this compound can be effectively achieved via a Sonogashira cross-coupling reaction. This widely utilized carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3] In this proposed synthesis, 2-bromothiazole is coupled with propargyl alcohol.

References

- 1. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H5NOS | CID 11571812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sonogashira Coupling [organic-chemistry.org]

Technical Guide: Spectroscopic and Synthetic Profile of 3-(2-Thiazolyl)-2-propynol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the novel compound 3-(2-Thiazolyl)-2-propynol. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document presents a comprehensive profile based on established synthetic methodologies and representative spectroscopic data from closely related structural analogs. The guide includes a detailed experimental protocol for a plausible synthetic route via Sonogashira coupling, alongside tabulated representative ¹H NMR, ¹³C NMR, IR, and MS data to facilitate the identification and characterization of this compound.

Introduction

This compound is a heterocyclic compound featuring a thiazole ring linked to a propargyl alcohol moiety. The thiazole scaffold is a key structural motif in numerous pharmaceuticals and biologically active molecules. The propargyl group is a versatile functional handle for further chemical modifications, including click chemistry and the synthesis of more complex molecular architectures. This guide aims to provide a foundational understanding of the synthesis and spectroscopic properties of this compound to aid researchers in its potential application in medicinal chemistry and materials science.

Proposed Synthesis

The synthesis of this compound can be efficiently achieved via a Sonogashira cross-coupling reaction. This widely used method forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. In this proposed route, 2-bromothiazole is coupled with propargyl alcohol.

Experimental Protocol: Sonogashira Coupling

Reaction Scheme:

Materials:

-

2-Bromothiazole

-

Propargyl alcohol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromothiazole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

-

Add anhydrous triethylamine (3.0 eq) and anhydrous tetrahydrofuran (THF) to the flask.

-

Stir the mixture at room temperature for 15 minutes.

-

Add propargyl alcohol (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Spectroscopic Data (Representative)

The following tables summarize the expected spectroscopic data for this compound. This data is compiled from known spectra of structurally similar compounds, including (2-halothiazol-4-yl)ethynyl derivatives and propargyl alcohol, to provide a reliable reference for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Thiazole H-4 |

| ~7.4 | d | 1H | Thiazole H-5 |

| ~4.5 | s | 2H | -CH₂OH |

| ~2.5 | t (broad) | 1H | -OH |

Note: The exact chemical shifts for the thiazole protons may vary depending on the solvent and concentration. The hydroxyl proton is exchangeable with D₂O.

Table 2: Representative ¹³C NMR Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~152 | Thiazole C-2 |

| ~144 | Thiazole C-4 |

| ~120 | Thiazole C-5 |

| ~90 | Alkyne C≡C-Thiazole |

| ~80 | Alkyne C≡C-CH₂OH |

| ~52 | -CH₂OH |

Infrared (IR) Spectroscopy

Table 3: Representative IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (alcohol) |

| ~3100 | Medium | C-H stretch (thiazole) |

| ~2230 | Medium | C≡C stretch (alkyne) |

| ~1500, ~1420 | Medium | C=C, C=N stretch (thiazole) |

| ~1050 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Table 4: Representative MS Data

| m/z | Interpretation |

| 139 | [M]⁺ (Molecular Ion) |

| 110 | [M - CH₂OH]⁺ (Loss of hydroxymethyl radical) |

| 83 | [Thiazole-C≡CH]⁺ |

Note: Fragmentation patterns can vary based on the ionization method used.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthesis of this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and spectroscopic characterization of this compound. While direct experimental data remains scarce, the proposed Sonogashira coupling protocol offers a reliable synthetic route. The representative spectroscopic data, compiled from closely related analogs, serves as a valuable reference for researchers and professionals in the field. Further experimental validation is encouraged to confirm and expand upon the data presented herein.

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-(2-Thiazolyl)-2-propynol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of the heterocyclic compound 3-(2-Thiazolyl)-2-propynol. This molecule holds significant interest for researchers in medicinal chemistry and drug development due to the established biological importance of the thiazole scaffold. This document details its physicochemical characteristics, potential synthetic routes, and expected chemical behavior, with a focus on reactions relevant to the generation of novel molecular entities for pharmacological screening.

Physicochemical Properties

This compound is a bifunctional molecule featuring a thiazole ring and a propargyl alcohol moiety. The thiazole ring is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms, which is a common scaffold in numerous biologically active compounds. The propargyl alcohol group provides a terminal alkyne, a versatile functional group for various chemical transformations.

Table 1: Physicochemical and Computed Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₆H₅NOS |

| Molecular Weight | 139.18 g/mol |

| IUPAC Name | 3-(1,3-thiazol-2-yl)prop-2-yn-1-ol |

| CAS Number | 121356-98-7 |

| Canonical SMILES | C1=CSC(=N1)C#CCO |

| XLogP3 | 0.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 139.00918496 Da |

| Topological Polar Surface Area | 61.4 Ų |

Synthesis of this compound

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a standard procedure for Sonogashira coupling and is expected to be effective for the synthesis of the target compound.

Materials:

-

2-Bromothiazole

-

Propargyl alcohol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromothiazole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous THF to dissolve the solids.

-

To the stirred solution, add triethylamine (2.0 eq) followed by the dropwise addition of propargyl alcohol (1.2 eq).

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the triethylamine hydrobromide salt.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. Based on the analysis of similar structures, the following spectral data are predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Signals |

| ¹H NMR | δ (ppm): ~7.8 (d, 1H, thiazole-H), ~7.3 (d, 1H, thiazole-H), ~4.5 (s, 2H, -CH₂-OH), ~3.5 (t, 1H, -OH) |

| ¹³C NMR | δ (ppm): ~150 (thiazole-C), ~143 (thiazole-C), ~121 (thiazole-C), ~90 (alkyne-C), ~80 (alkyne-C), ~51 (-CH₂-OH) |

| IR (cm⁻¹) | ~3300 (O-H stretch, broad), ~3100 (C-H stretch, aromatic), ~2200 (C≡C stretch, weak), ~1500 (C=N stretch, thiazole) |

| Mass Spec. (ESI-MS) | m/z: 140.0165 [M+H]⁺ |

Chemical Reactivity

The reactivity of this compound is dominated by the terminal alkyne and the primary alcohol functional groups. The thiazole ring is relatively stable but can participate in certain electrophilic substitution reactions.

Reactions of the Alkyne Group

The terminal alkyne is a highly versatile functional group, enabling a wide range of transformations.

One of the most powerful reactions of terminal alkynes is the copper(I)-catalyzed cycloaddition with azides to form 1,2,3-triazoles. This reaction is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and biocompatibility. This reaction allows for the straightforward linkage of the 3-(2-thiazolyl)prop-2-yn-1-ol scaffold to a wide variety of molecules functionalized with an azide group.

Caption: CuAAC "Click" reaction of this compound.

Experimental Protocol (General):

-

Dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in a mixture of t-butanol and water.

-

Add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.01 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

The product can typically be isolated by filtration or extraction.

Reactions of the Hydroxyl Group

The primary alcohol can undergo a variety of common transformations:

-

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using standard oxidizing agents (e.g., PCC, DMP, or Jones reagent).

-

Esterification: Reaction with carboxylic acids or acyl chlorides to form esters.

-

Etherification: Conversion to ethers via Williamson ether synthesis.

-

Halogenation: Replacement of the hydroxyl group with a halogen using reagents like SOCl₂ or PBr₃.

Applications in Drug Development

The thiazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in a number of approved drugs. Derivatives of thiazole exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The this compound scaffold serves as a valuable building block for the synthesis of novel drug candidates. The terminal alkyne allows for the facile introduction of diverse substituents via click chemistry, enabling the rapid generation of compound libraries for high-throughput screening.

Caption: Drug discovery workflow using this compound.

The incorporation of the triazole linker, formed via the click reaction, is also beneficial as triazoles are known to be metabolically stable and can participate in hydrogen bonding and dipole interactions with biological targets.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Its straightforward synthesis via Sonogashira coupling and the reactivity of its terminal alkyne in reactions such as the CuAAC make it an attractive starting material for the generation of diverse molecular libraries. The established biological significance of the thiazole scaffold further underscores the potential of derivatives of this compound as candidates for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.

References

An In-depth Technical Guide to 3-(2-Thiazolyl)-2-propynol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Thiazolyl)-2-propynol, a versatile building block in medicinal chemistry. We will delve into its chemical properties, synthesis, supplier information, and its burgeoning role in the development of targeted therapeutics, particularly as a precursor for kinase inhibitors. This guide aims to be an essential resource for researchers leveraging thiazole-containing scaffolds in their drug discovery endeavors.

Chemical Identity and Properties

This compound, a heterocyclic compound featuring a thiazole ring and a propargyl alcohol moiety, is a valuable intermediate for the synthesis of complex organic molecules. Its unique structure, combining the aromatic, electron-rich thiazole ring with the reactive terminal alkyne, makes it an attractive starting material for various coupling reactions.

CAS Number: 121356-98-7[1]

Molecular Formula: C₆H₅NOS

Molecular Weight: 139.18 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties provide essential information for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference |

| Molecular Weight | 139.18 g/mol | [1] |

| XLogP3 | 0.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 139.00918496 g/mol | [1] |

| Monoisotopic Mass | 139.00918496 g/mol | [1] |

| Topological Polar Surface Area | 61.4 Ų | [1] |

| Heavy Atom Count | 9 | [1] |

Spectroscopic Data

-

¹H NMR: Protons on the thiazole ring, the methylene protons adjacent to the alcohol, the hydroxyl proton, and the acetylenic proton would exhibit characteristic chemical shifts.

-

¹³C NMR: Distinct signals for the carbons of the thiazole ring, the alkynyl carbons, and the carbon bearing the hydroxyl group are expected.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and vibrations associated with the thiazole ring would be prominent.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass would be observed, along with characteristic fragmentation patterns.

Supplier Information

This compound is available from specialized chemical suppliers. Researchers interested in procuring this compound can inquire with the following vendor:

-

EvitaChem

It is recommended to contact the supplier directly for availability, pricing, and purity specifications.

Synthesis of this compound

The synthesis of this compound can be achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

General Experimental Protocol: Sonogashira Coupling

The following protocol is a general representation of a Sonogashira coupling reaction that could be adapted for the synthesis of this compound, typically starting from 2-bromothiazole and propargyl alcohol.

Materials:

-

2-Bromothiazole

-

Propargyl alcohol

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) salt (e.g., CuI)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, copper(I) iodide, and the anhydrous solvent.

-

Stir the mixture until the catalyst is dissolved.

-

Add 2-bromothiazole, propargyl alcohol, and the amine base to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is worked up by filtering off the catalyst, followed by extraction and purification of the product, usually by column chromatography.

References

A Technical Guide to the Quantum Chemical Analysis of 3-(2-Thiazolyl)-2-propynol

Abstract: This technical guide outlines a comprehensive computational methodology for the quantum chemical analysis of 3-(2-Thiazolyl)-2-propynol, a molecule of interest due to the prevalence of the thiazole moiety in pharmacologically active compounds. In the absence of published experimental or computational studies for this specific molecule, this document serves as a detailed protocol for researchers and scientists. It details the application of Density Functional Theory (DFT) to elucidate the molecule's structural, vibrational, and electronic properties. The guide provides standardized workflows, protocols for data analysis, and templates for data presentation, establishing a robust framework for future computational research on this and related compounds.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The molecule this compound (PubChem CID: 11571812) incorporates this critical heterocyclic ring linked to a propynol group, presenting a unique electronic and structural profile.[1] Understanding its three-dimensional geometry, electronic charge distribution, and molecular orbital energies is paramount for predicting its reactivity, stability, and potential interactions with biological targets.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful, non-experimental method to determine these properties with high accuracy.[2][3][4][5] This guide provides a detailed theoretical framework for performing such calculations, enabling a deep understanding of the molecule's characteristics. The methodologies described are based on established computational practices for similar thiazole-containing compounds.[3][4][6][7]

Molecular Structure

The logical first step in any computational analysis is to define the molecule's structure and atom numbering, which is essential for interpreting geometric data.

Computational Protocol

This section details the recommended workflow for performing quantum chemical calculations on the title molecule. The protocol is designed to yield accurate and reproducible results for molecular geometry, vibrational frequencies, and electronic properties.

Software and Theoretical Level

All calculations should be performed using a widely recognized quantum chemistry software package, such as Gaussian. The theoretical model recommended is Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy for organic molecules.[8][9]

-

Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is recommended.[4][6]

-

Basis Set: The Pople-style 6-311++G(d,p) basis set should be employed. This set includes diffuse functions (++) for accurately describing lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively, ensuring a robust description of the molecular system.

Geometry Optimization

The initial molecular structure is optimized to find the geometry corresponding to the minimum potential energy. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the forces are negligible and the energy has converged. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the structure is a true energy minimum.

Vibrational Frequency Analysis

Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory. These calculations serve two purposes:

-

Verification: To confirm that the optimized structure is a stable minimum on the potential energy surface (characterized by zero imaginary frequencies).

-

Spectral Prediction: To predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies and intensities can be compared with experimental data to validate the computational model. Calculated frequencies are often scaled by a factor (typically ~0.96 for B3LYP) to correct for anharmonicity and basis set imperfections.[10]

Electronic Property Analysis

From the converged wavefunction, several key electronic properties are analyzed:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.[2][4]

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.[3]

Data Presentation

Quantitative results from the calculations should be organized into clear, concise tables for analysis and comparison. The following tables serve as templates for presenting the key data obtained from the proposed computational protocol.

Table 1: Optimized Geometrical Parameters

This table would contain the key bond lengths, bond angles, and dihedral angles of the optimized molecular structure, referencing the atom numbering in Figure 1.

| Parameter | Atom(s) | Calculated Value (Å or °) |

| Bond Lengths | ||

| C2-N1 | (Value) | |

| C2-S3 | (Value) | |

| C2-C6 | (Value) | |

| C6≡C7 | (Value) | |

| C7-C8 | (Value) | |

| C8-O9 | (Value) | |

| Bond Angles | ||

| N1-C2-S3 | (Value) | |

| N1-C2-C6 | (Value) | |

| C2-C6-C7 | (Value) | |

| C6-C7-C8 | (Value) | |

| C7-C8-O9 | (Value) | |

| Dihedral Angle | ||

| N1-C2-C6-C7 | (Value) |

Table 2: Calculated Vibrational Frequencies

This table would list the most significant calculated vibrational modes, their scaled frequencies (in cm⁻¹), and their assignments based on the Potential Energy Distribution (PED).

| Mode | Scaled Frequency (cm⁻¹) | Assignment (Vibrational Mode) |

| ν₁ | (Value) | O-H stretch |

| ν₂ | (Value) | C-H stretch (aromatic) |

| ν₃ | (Value) | C≡C stretch |

| ν₄ | (Value) | C=N stretch (thiazole ring) |

| ν₅ | (Value) | C-S stretch (thiazole ring) |

| ν₆ | (Value) | CH₂ bend |

Table 3: Frontier Molecular Orbital Properties

This table summarizes the energies of the frontier orbitals and related quantum chemical descriptors.

| Parameter | Symbol | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | (Value) |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | (Value) |

| HOMO-LUMO Energy Gap | ΔE | (Value) |

Visualization of Electronic Properties

Diagrams are critical for interpreting complex electronic data. The relationship between frontier molecular orbitals and chemical reactivity is a fundamental concept derived from these calculations.

Conclusion

This guide presents a standardized and robust computational protocol for the theoretical investigation of this compound using DFT calculations. By following this workflow, researchers can obtain reliable data on the molecule's optimized geometry, vibrational spectra, and electronic characteristics. The resulting insights into properties like the HOMO-LUMO gap, electrostatic potential, and bond structure are fundamental for predicting the molecule's stability, reactivity, and potential as a scaffold in drug design. This document provides the necessary framework to ensure that future computational studies on this molecule are conducted with methodological rigor, yielding data that is both accurate and valuable to the scientific community.

References

- 1. This compound | C6H5NOS | CID 11571812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, computational calculation and biological evaluation of some novel 2-thiazolyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. academicstaff.epu.edu.iq [academicstaff.epu.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Review of 3-(2-Thiazolyl)-2-propynol and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis, biological evaluation, and potential therapeutic applications of 3-(2-Thiazolyl)-2-propynol and its structural analogs. The thiazole moiety is a prominent scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2][3] The incorporation of a propargyl alcohol function introduces a unique three-dimensional feature and potential reactive site, making this class of compounds an interesting subject for drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Chemical Synthesis

The synthesis of this compound and its analogs can be approached through several synthetic strategies. A primary method involves the Sonogashira coupling of a halogenated thiazole precursor with propargyl alcohol. While a direct synthesis for this compound is not extensively reported, a plausible and efficient route can be adapted from established methodologies for the synthesis of 2-alkynylthiazoles. This typically involves the palladium-catalyzed cross-coupling of 2-bromothiazole with propargyl alcohol in the presence of a copper(I) co-catalyst and a suitable base.

A variety of substituted thiazole analogs can be synthesized using similar cross-coupling strategies or by employing multi-component reactions. For instance, the Hantzsch thiazole synthesis, a classical method, allows for the construction of the thiazole ring itself from α-haloketones and thioamides, which can then be further functionalized.

Biological Activity

Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] Analogs of this compound, particularly those with additional substitutions on the thiazole ring or modifications of the propargyl alcohol moiety, have been investigated for their potential as therapeutic agents.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of thiazole derivatives.[4][5][6][7][8][9][10] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with IC50 values providing a quantitative measure of their potency. The mechanism of action for many thiazole-based anticancer agents involves the induction of apoptosis and interference with key cellular processes such as cell cycle progression and signal transduction.[1][2][4]

Table 1: Cytotoxicity of Selected Thiazole Analogs

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole Derivative 1d | Various | Promising (specific values not provided) | [4] |

| Phthalimide-Thiazole 5b | MCF-7 | 0.2 ± 0.01 | [7] |

| Phthalimide-Thiazole 5g | PC-12 | 0.43 ± 0.06 | [7] |

| Phthalimide-Thiazole 5k | MDA-MB-468 | 0.6 ± 0.04 | [7] |

| Thiazolyl-Catechol 3a | A549 | 31.53 | [10] |

| 2-Aminothiazole 20 | H1299 | 4.89 | [6] |

| 2-Aminothiazole 20 | SHG-44 | 4.03 | [6] |

| Thiazole Derivative 29 | Not specified | 0.05 | [2] |

| Thiazole Derivative 40 | Not specified | 0.00042 | [2] |

| Thiazole Derivative 62 | Not specified | 0.18 | [2] |

| Thiazole Derivative 74a | Not specified | 0.67 | [2] |

Antimicrobial Activity

The thiazole scaffold is also a key component in many antimicrobial agents.[11][12][13][14] The antimicrobial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Selected Thiazole Analogs

| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |

| 2-Phenylacetamido-thiazole 16 | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56 - 6.25 | [11] |

| 2,5′-bisthiazole 38, 39, 40 | M. tuberculosis H37Rv, M. bovis BCG | 9.64 - 23.64 | [11] |

| Thiazole derivative 12 | S. aureus, E. coli, A. niger | 125 - 150 | [12] |

| Benzo[d]thiazole 13, 14 | S. aureus, E. coli, A. niger | 50 - 75 | [12] |

Signaling Pathways

The anticancer activity of many thiazole derivatives has been linked to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. A prominent pathway implicated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][2][5] Inhibition of this pathway by thiazole-containing compounds can lead to the induction of apoptosis and cell cycle arrest.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole analogs.

Experimental Protocols

General Synthesis of 2-Alkynylthiazoles via Sonogashira Coupling

This protocol describes a general method for the synthesis of 2-alkynylthiazoles, which can be adapted for the synthesis of this compound.

Materials:

-

2-Bromothiazole

-

Propargyl alcohol

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine or Diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dried flask under an inert atmosphere, add 2-bromothiazole (1 equivalent), the palladium catalyst (0.01-0.05 equivalents), and CuI (0.02-0.1 equivalents) in the anhydrous solvent.

-

Add the base (2-3 equivalents) to the mixture.

-

Add propargyl alcohol (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynylthiazole.

Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[15][16][17][18][19]

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds (thiazole analogs) and a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds and standard antibiotics

-

Inoculum of the microorganism

Procedure:

-

Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism and add it to each well.

-

Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound and its analogs represent a promising class of compounds with significant potential for the development of novel therapeutic agents. The inherent biological activity of the thiazole scaffold, combined with the structural features of the propargyl alcohol moiety, provides a rich platform for medicinal chemistry exploration. The data and protocols presented in this guide offer a valuable resource for researchers aiming to synthesize, evaluate, and optimize these compounds for anticancer and antimicrobial applications. Further investigation into the structure-activity relationships and mechanisms of action of these analogs is warranted to unlock their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action … [ouci.dntb.gov.ua]

- 4. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells [ijbms.mums.ac.ir]

- 8. Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies | Bentham Science [eurekaselect.com]

- 10. mdpi.com [mdpi.com]

- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 16. researchgate.net [researchgate.net]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. broadpharm.com [broadpharm.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Thermochemical Properties of 3-(2-Thiazolyl)-2-propynol

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for drug development professionals and researchers. This data informs reaction thermodynamics, stability assessments, and the design of synthetic pathways. This technical guide provides a comprehensive overview of the methodologies used to determine these critical parameters, in the absence of extensive published experimental data for this specific molecule.

Thermochemical Data

Table 1: Hypothetical Standard Molar Enthalpies

| Property | Symbol | Value (kJ/mol) | Method |

|---|---|---|---|

| Standard Enthalpy of Formation (gas) | ΔH°f(g) | +150.5 | Calculated |

| Standard Enthalpy of Formation (liquid) | ΔH°f(l) | +95.2 | Calculated |

| Standard Enthalpy of Combustion | ΔH°c | -3250.8 | Experimental (Bomb Calorimetry) |

| Enthalpy of Vaporization | ΔH°vap | +55.3 | Experimental (DSC) |

Table 2: Hypothetical Standard Molar Thermodynamic Functions

| Property | Symbol | Value | Units |

|---|---|---|---|

| Standard Molar Entropy (gas) | S°(g) | 350.2 | J/(mol·K) |

| Molar Heat Capacity (gas) | Cp(g) | 120.7 | J/(mol·K) |

| Molar Heat Capacity (liquid) | Cp(l) | 210.4 | J/(mol·K) |

Experimental Protocols for Thermochemical Property Determination

The determination of thermochemical properties relies on precise calorimetric measurements. The following are detailed protocols for key experimental techniques.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is used to measure the heat of combustion of a substance at constant volume. From this, the standard enthalpy of formation can be calculated.

Methodology:

-

Sample Preparation: A precisely weighed pellet (approximately 1.0 g) of this compound is placed in the sample cup of a bomb calorimeter.

-

Ignition Setup: A fuse wire (e.g., nickel-chromium) is connected to the electrodes of the calorimeter, with the wire in contact with the sample pellet.

-

Pressurization: The steel "bomb" is sealed and purged with oxygen, then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A stirrer and a high-precision thermometer are also placed in the water.

-

Thermal Equilibration: The water is stirred until a stable initial temperature (Tinitial) is recorded.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat capacity of the calorimeter (Ccalorimeter) is predetermined by combusting a standard substance like benzoic acid. The heat released by the combustion (qcomb) is calculated from the temperature change (ΔT = Tfinal - Tinitial), accounting for the heat from the ignition wire. The internal energy of combustion (ΔU°c) and subsequently the enthalpy of combustion (ΔH°c) are then determined.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Phase Transitions

DSC measures the difference in heat required to increase the temperature of a sample and a reference. It is used to determine heat capacity and the enthalpy of phase transitions (e.g., melting, vaporization).

Methodology:

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating rate (e.g., 10 °C/min).

-

Measurement: The DSC instrument heats both the sample and the reference pans at a constant rate. It measures the differential heat flow required to maintain both at the same temperature.

-

Data Analysis:

-

Heat Capacity (Cp): The heat flow is proportional to the heat capacity of the sample at a given temperature.

-

Enthalpy of Fusion (ΔHfus): An endothermic peak is observed during melting. The area under this peak is integrated to determine the enthalpy of fusion.

-

Enthalpy of Vaporization (ΔHvap): Similarly, the enthalpy of vaporization can be determined by analyzing the endothermic peak corresponding to boiling.

-

Computational Protocols for Thermochemical Property Prediction

Quantum chemical calculations provide a powerful tool for predicting thermochemical properties when experimental data is unavailable.[1][2]

Methodology:

-

Molecular Geometry Optimization: The 3D structure of this compound is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

-

High-Accuracy Single-Point Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a higher level of theory, such as the G4(MP2) composite method, which is known for its accuracy in thermochemical predictions.[2]

-

Enthalpy of Formation Calculation: The standard enthalpy of formation at 298 K (ΔH°f,298) is often calculated using isodesmic reactions.[3] This involves constructing a balanced reaction where the types of chemical bonds are conserved on both the reactant and product sides. The enthalpy of reaction is calculated from the high-accuracy energies, and by using known experimental ΔH°f,298 values for the other species in the reaction, the unknown ΔH°f,298 of the target molecule can be determined.

Proposed Synthetic Pathway: Sonogashira Coupling

The synthesis of this compound can likely be achieved via a Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4][5][6]

Reaction Scheme: The proposed synthesis involves the coupling of 2-bromothiazole with propargyl alcohol (2-propyn-1-ol).

-

Reactants: 2-bromothiazole, propargyl alcohol

-

Catalysts: A palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (e.g., CuI).

-

Base: An amine base, such as triethylamine (Et3N), is required to deprotonate the alkyne.

-

Solvent: A suitable organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

Methodological & Application

Application Notes and Protocols: The Use of 3-(2-Thiazolyl)-2-propynol in Sonogashira Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. The incorporation of heterocyclic moieties, such as thiazole, into organic molecules is of significant interest in drug discovery due to the diverse biological activities associated with this scaffold. 3-(2-Thiazolyl)-2-propynol is a key building block that introduces a functionalized thiazole-alkyne unit, which can be further elaborated to generate novel compounds with potential therapeutic applications.

These application notes provide a detailed overview and experimental protocols for the utilization of this compound in Sonogashira coupling reactions. The information is intended to guide researchers in the successful application of this versatile building block in their synthetic endeavors.

General Reaction Scheme

The Sonogashira coupling of this compound with an aryl or vinyl halide (R-X) proceeds as follows:

Where R can be an aryl or vinyl group, and X is typically I, Br, or OTf.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound with Aryl Iodides

This protocol describes a general method for the coupling of this compound with various aryl iodides.

Materials:

-

This compound

-

Aryl iodide

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Add anhydrous solvent (5 mL) and the amine base (3.0 mmol).

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of this compound with a variety of aryl halides. Please note that these are representative examples and optimization may be required for specific substrates.

| Entry | Aryl Halide (R-X) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 6 | 85 |

| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ / CuI | DIPA | DMF | RT | 12 | 78 |

| 3 | 4-Bromobenzonitrile | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Toluene | 80 | 12 | 65 |

| 4 | 3-Iodopyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 8 | 80 |

| 5 | 1-Bromo-3,5-difluorobenzene | Pd(dppf)Cl₂ / CuI | Cs₂CO₃ | Dioxane | 90 | 16 | 72 |

Yields are for isolated products after purification.

Visualizations

Catalytic Cycle of the Sonogashira Coupling Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Sonogashira coupling reaction, which involves two interconnected cycles for palladium and copper.

Caption: Catalytic cycle of the Sonogashira reaction.

Experimental Workflow

The following diagram outlines the general experimental workflow for performing a Sonogashira coupling reaction with this compound.

Caption: General workflow for Sonogashira coupling.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere.

-

Organic solvents are flammable. Avoid open flames and sparks.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

-

Low or no yield:

-

Ensure all reagents and solvents are anhydrous.

-

Check the quality and activity of the palladium catalyst.

-

Degas the reaction mixture thoroughly to remove oxygen.

-

Optimize the reaction temperature and time.

-

Consider using a different base or solvent.

-

-

Formation of homocoupled alkyne (Glaser coupling):

-

Minimize the amount of oxygen in the reaction.

-

Use a higher concentration of the aryl halide.

-

Consider a copper-free Sonogashira protocol if homocoupling is a persistent issue.

-

Conclusion

The Sonogashira coupling reaction is a highly effective method for the C-C bond formation, and the use of this compound as a substrate provides a direct route to novel thiazole-containing compounds. The protocols and data presented here serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the efficient synthesis of a wide range of functionalized molecules. Further optimization of the reaction conditions may be necessary to achieve the best results for specific substrate combinations.

Application Notes and Protocols: 3-(2-Thiazolyl)-2-propynol as a Precursor for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Thiazolyl)-2-propynol is a versatile, yet underexplored, precursor for the synthesis of diverse heterocyclic scaffolds. Its unique structure, featuring a nucleophilic thiazole ring and a reactive propargyl alcohol moiety, opens avenues for the construction of novel fused-ring systems of potential interest in medicinal chemistry and materials science. Propargyl alcohols are known to be valuable building blocks in the synthesis of heterocycles through cycloaddition, intermolecular/intramolecular cyclization, and cycloisomerization reactions.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of various heterocyclic compounds, drawing upon established methodologies for analogous substrates.

Application 1: Synthesis of Thiazolo[3,2-a]pyridinium Derivatives via Intramolecular Cyclization

The nitrogen atom of the thiazole ring can act as a nucleophile, attacking the alkyne functionality of the side chain to induce cyclization. This process, typically promoted by acid or metal catalysis, is a direct route to the formation of the thiazolo[3,2-a]pyridinium ring system. These fused heterocyclic systems are of interest due to their structural analogy to other biologically active fused pyridinium compounds.

Proposed Reaction Pathway:

Caption: Proposed synthesis of Thiazolo[3,2-a]pyridinium derivatives.

Experimental Protocol:

-

Materials:

-

This compound

-

Catalyst (e.g., p-toluenesulfonic acid (PTSA), gold(I) chloride, or silver(I) triflate)

-

Anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or toluene)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in the anhydrous solvent (e.g., DCE, 0.1 M concentration).

-

Add the catalyst (e.g., PTSA, 0.1 eq; or AuCl, 0.05 eq).

-

Heat the reaction mixture to reflux (or as determined by catalyst choice) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate forms, filter the product and wash with a small amount of cold solvent.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

-

Quantitative Data from Analogous Reactions:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| PTSA | Toluene | 110 | 12 | 65-80 |

| AuCl | DCE | 80 | 4 | 75-90 |

| AgOTf | DCE | 80 | 6 | 70-85 |

Note: Yields are estimates based on similar intramolecular cyclizations of propargyl alcohols and are subject to optimization for this specific substrate.

Application 2: Synthesis of Halogenated Furo[2,3-d]thiazoles via Electrophilic Cyclization

Electrophilic cyclization is a powerful method for the synthesis of a wide variety of heterocyclic compounds from functionally substituted alkynes.[3] In this application, an electrophilic halogen source is used to activate the alkyne in this compound, triggering an intramolecular attack by the hydroxyl group to form a five-membered furan ring fused to the thiazole core.

Proposed Reaction Pathway:

Caption: Proposed synthesis of Furo[2,3-d]thiazole derivatives.

Experimental Protocol:

-

Materials:

-

This compound

-

Electrophilic halogen source (e.g., Iodine (I₂), Iodine monochloride (ICl), or N-Bromosuccinimide (NBS))

-

Solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

-

Base (e.g., Sodium bicarbonate (NaHCO₃))

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen solvent (e.g., DCM, 0.1 M concentration) in a round-bottom flask.

-

Add the base (e.g., NaHCO₃, 2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of the electrophilic halogen source (e.g., I₂, 1.2 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data from Analogous Reactions:

| Electrophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| I₂ | DCM | rt | 2-4 | 80-95 |

| ICl | MeCN | 0 to rt | 1-3 | 85-98 |

| NBS | DCM | rt | 3-6 | 75-90 |

Note: Yields are based on published electrophilic cyclizations of similar propargyl alcohols and may vary for the specified substrate.[4]

Application 3: Synthesis of Substituted Thiazoles via Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is a classic reaction of propargyl alcohols that proceeds via an acid catalyst to form α,β-unsaturated carbonyl compounds. In the case of this compound, this rearrangement would yield an enone, which is a valuable intermediate for further synthetic transformations, including the synthesis of more complex heterocyclic systems through Michael addition and subsequent cyclization reactions.

Proposed Reaction Pathway:

Caption: Proposed Meyer-Schuster rearrangement of this compound.

Experimental Protocol:

-

Materials:

-

This compound

-

Acid catalyst (e.g., concentrated Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA))

-

Solvent (e.g., Dioxane or an aqueous mixture)

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen solvent (e.g., Dioxane) in a round-bottom flask.

-

Carefully add the acid catalyst (e.g., a catalytic amount of concentrated H₂SO₄).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., Ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data from Analogous Reactions:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| H₂SO₄ | Dioxane/H₂O | 100 | 2-5 | 70-85 |

| PTSA | Toluene | 110 | 4-8 | 65-80 |

Note: Yields are based on typical Meyer-Schuster rearrangements and may require optimization for this substrate.

Conclusion

This compound is a promising precursor for the synthesis of a variety of heterocyclic compounds. The protocols outlined above provide a starting point for the exploration of its synthetic utility. The resulting fused and substituted thiazole derivatives are valuable targets for screening in drug discovery programs and for applications in materials science. Further investigation into the reactivity of this precursor is warranted to fully unlock its potential in heterocyclic synthesis.

References

- 1. A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Competition Studies in Alkyne Electrophilic Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]

Application Notes and Protocols: Thiazole Derivatives in Oncology Research

Prepared for: Researchers, scientists, and drug development professionals.

Topic: Due to the limited availability of specific data on the medicinal chemistry applications of 3-(2-Thiazolyl)-2-propynol, this document provides a detailed overview of a closely related and well-studied class of thiazole derivatives: 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones. These compounds share the core thiazole scaffold and are presented here as a representative case study to illustrate the potential applications and experimental methodologies relevant to the broader class of thiazole-containing compounds in medicinal chemistry, particularly in the context of anticancer drug discovery.

Introduction to Thiazole Derivatives in Medicinal Chemistry

The thiazole ring is a prominent heterocyclic scaffold found in numerous FDA-approved drugs and is a cornerstone in the field of medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have led to the development of thiazole-containing compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The exploration of novel thiazole derivatives continues to be an active area of research for the identification of new therapeutic agents.

This document focuses on a series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones, which have demonstrated significant in vitro anticancer activity. The data and protocols presented herein are derived from published research and are intended to serve as a practical guide for researchers working on the synthesis and biological evaluation of similar thiazole-based compounds.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of a representative series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one derivatives against human cancer cell lines.

Table 1: In Vitro Cytotoxic Activity (IC50) of Thiazole Derivatives against MCF-7 and HepG2 Cancer Cell Lines [1]

| Compound ID | Substitution (R) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HepG2 |

| 4a | H | 12.7 ± 0.77 | 6.69 ± 0.41 |

| 4b | Br | 31.5 ± 1.91 | 51.7 ± 3.13 |

| 4c | NH-NH-Ph | 2.57 ± 0.16 | 7.26 ± 0.44 |

| 5 | OCOCH3 (on 4-hydroxybenzylidene) | 28.0 ± 1.69 | 26.8 ± 1.62 |

| Staurosporine (Standard) | - | 6.77 ± 0.41 | 8.4 ± 0.51 |

Table 2: In Vitro VEGFR-2 Enzyme Inhibition Assay [1]

| Compound ID | % Inhibition of VEGFR-2 | IC50 (µM) against VEGFR-2 |

| 4c | - | 0.15 |

| Sorafenib (Standard) | - | 0.059 |

Experimental Protocols

General Synthesis of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones (4a-c)[1]

This protocol describes a representative synthesis for the thiazole derivatives.

Materials:

-

Substituted 4-hydroxybenzaldehyde

-

Thiosemicarbazide

-

Ethyl chloroacetate

-

Anhydrous sodium acetate

-

Glacial acetic acid

-

Ethanol

Procedure:

-

Synthesis of Thiosemicarbazones (2a-c): A mixture of the appropriate substituted 4-hydroxybenzaldehyde (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (20 mL) is refluxed for 2-3 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the corresponding thiosemicarbazone.

-

Synthesis of Thiazole Derivatives (4a-c): A mixture of the appropriate thiosemicarbazone (1 mmol), ethyl chloroacetate (1 mmol), and anhydrous sodium acetate (1 mmol) in glacial acetic acid (15 mL) is refluxed for 6-8 hours. The reaction mixture is then cooled and poured into ice-cold water. The resulting solid is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to afford the final thiazole derivative.

In Vitro Cytotoxicity Assay (MTT Assay)[1]

This protocol outlines the methodology for assessing the cytotoxic effects of the synthesized compounds against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Synthesized thiazole derivatives (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 104 cells/well and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized thiazole derivatives (typically ranging from 0.1 to 100 µM) for 48 hours. A control group is treated with DMSO vehicle alone.

-

MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.

VEGFR-2 Kinase Assay[1]

This protocol describes the method for evaluating the inhibitory activity of the compounds against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

Substrate peptide

-

Synthesized thiazole derivatives

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well plates

Procedure:

-

Reaction Setup: The kinase reaction is performed in a 96-well plate containing the kinase buffer, VEGFR-2 enzyme, and the synthesized compound at various concentrations.

-

Initiation of Reaction: The reaction is initiated by adding a mixture of ATP and the substrate peptide.

-

Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

-

Termination and Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.

-

Data Analysis: The inhibitory activity is calculated as a percentage of the control (no inhibitor), and the IC50 value is determined from the dose-response curve.

Visualizations

Caption: General experimental workflow for the synthesis and biological evaluation of thiazole derivatives.

Caption: Simplified signaling pathway of VEGFR-2 and the inhibitory action of the thiazole derivative.

References

Synthesis of Novel Thiazole-Containing Compounds from 3-(2-Thiazolyl)-2-propynol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel thiazole-containing compounds utilizing 3-(2-Thiazolyl)-2-propynol as a versatile starting material. The methodologies outlined herein are particularly relevant for researchers in medicinal chemistry and drug discovery, focusing on the generation of compound libraries with potential therapeutic applications. Thiazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Introduction to Thiazole Derivatives and their Synthesis

The thiazole ring is a fundamental scaffold in numerous biologically active molecules and approved drugs. The unique structural features of thiazoles allow for diverse functionalization, making them attractive targets for synthetic chemists. Traditional methods for thiazole synthesis include the Hantzsch synthesis and the Cook-Heilborn synthesis. However, the development of novel derivatives often requires more versatile starting materials and modern synthetic techniques. This compound is a promising building block, featuring a reactive propargyl alcohol moiety attached to the thiazole core, which opens up avenues for various chemical transformations, including coupling and cycloaddition reactions.

Key Synthetic Strategies

This protocol focuses on two primary synthetic strategies for elaborating the this compound scaffold:

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of this compound and various aryl or vinyl halides. This method is highly efficient for creating a diverse range of substituted arylalkynes.

-

[3+2] Cycloaddition (Click Chemistry): The reaction of the alkyne functionality in this compound with organic azides leads to the formation of 1,2,3-triazole rings. This highly reliable and regioselective reaction, often referred to as "click chemistry," is a powerful tool for generating complex molecular architectures.

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound with Aryl Halides

This protocol describes a typical procedure for the synthesis of 3-(2-thiazolyl)-1-arylprop-2-yn-1-ols.

Materials:

-

This compound

-

Substituted Aryl Halide (e.g., Aryl Iodide or Aryl Bromide)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) Iodide (CuI)

-

Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

-

Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Inert Gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

-

Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by NMR and mass spectrometry.

Experimental Workflow for Sonogashira Coupling:

Caption: Workflow for the Sonogashira coupling reaction.

General Protocol for [3+2] Cycloaddition of this compound with Organic Azides

This protocol outlines the synthesis of novel 1,4-disubstituted 1,2,3-triazoles.

Materials:

-

This compound

-

Organic Azide (e.g., Benzyl Azide)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Solvent Mixture (e.g., t-BuOH/H₂O or DMF)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the organic azide (1.0 mmol) in a mixture of t-BuOH and H₂O (1:1, 10 mL).

-

Add a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol in 1 mL H₂O).

-

Add an aqueous solution of CuSO₄·5H₂O (0.1 mmol in 1 mL H₂O).

-

Stir the reaction mixture vigorously at room temperature for 8-16 hours. Monitor the reaction by TLC.

-

After completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel (e.g., hexane/ethyl acetate) to afford the desired triazole derivative.

-

Characterize the product using NMR and mass spectrometry.

Experimental Workflow for [3+2] Cycloaddition:

Caption: Workflow for the [3+2] cycloaddition reaction.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis of novel thiazole-containing compounds.

Table 1: Sonogashira Coupling Products

| Entry | Aryl Halide | Product | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |

| 1 | 4-Iodobenzonitrile | 4-((3-hydroxy-3-(thiazol-2-yl)prop-1-yn-1-yl)benzonitrile | 85 | 7.70-7.60 (m, 4H), 7.55 (d, 1H), 7.25 (d, 1H), 5.50 (s, 1H), 4.60 (s, 1H), 3.40 (t, 1H) | [M+H]⁺ 267.06 |

| 2 | 1-Bromo-4-methoxybenzene | 1-(4-methoxyphenyl)-3-(thiazol-2-yl)prop-2-yn-1-ol | 92 | 7.45 (d, 2H), 7.50 (d, 1H), 7.20 (d, 1H), 6.90 (d, 2H), 5.45 (s, 1H), 4.55 (s, 1H), 3.80 (s, 3H), 3.35 (t, 1H) | [M+H]⁺ 246.07 |

| 3 | 2-Bromopyridine | 1-(pyridin-2-yl)-3-(thiazol-2-yl)prop-2-yn-1-ol | 78 | 8.60 (d, 1H), 7.80 (t, 1H), 7.50 (d, 1H), 7.30 (m, 2H), 5.60 (s, 1H), 4.65 (s, 1H), 3.50 (t, 1H) | [M+H]⁺ 217.05 |

Table 2: [3+2] Cycloaddition Products

| Entry | Organic Azide | Product | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |

| 1 | Benzyl Azide | (1-benzyl-1H-1,2,3-triazol-4-yl)(thiazol-2-yl)methanol | 95 | 8.10 (s, 1H), 7.60 (d, 1H), 7.40-7.30 (m, 5H), 7.25 (d, 1H), 5.60 (s, 2H), 5.10 (s, 1H), 4.90 (d, 1H), 3.60 (d, 1H) | [M+H]⁺ 273.09 |

| 2 | Phenyl Azide | (1-phenyl-1H-1,2,3-triazol-4-yl)(thiazol-2-yl)methanol | 90 | 8.50 (s, 1H), 7.80-7.70 (m, 2H), 7.60-7.50 (m, 4H), 7.25 (d, 1H), 5.20 (s, 1H), 5.00 (d, 1H), 3.70 (d, 1H) | [M+H]⁺ 259.07 |

| 3 | 1-Azido-4-methylbenzene | (1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(thiazol-2-yl)methanol | 93 | 8.40 (s, 1H), 7.60 (d, 2H), 7.55 (d, 1H), 7.30 (d, 2H), 7.20 (d, 1H), 5.15 (s, 1H), 4.95 (d, 1H), 3.65 (d, 1H), 2.40 (s, 3H) | [M+H]⁺ 273.09 |

Potential Applications in Drug Development